molecular formula C10H11NO2 B3220972 1-(Cyclopropylmethyl)-2-nitrobenzene CAS No. 120383-84-8

1-(Cyclopropylmethyl)-2-nitrobenzene

Cat. No.: B3220972
CAS No.: 120383-84-8
M. Wt: 177.2 g/mol
InChI Key: WIYRCNYKODTPEW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a cyclopropylmethyl (-CH₂C₃H₅) group.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-11(13)10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRCNYKODTPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Reduction: 1-(Cyclopropylmethyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopropylmethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Cyclopropylmethyl)-2-nitrobenzene with nitroaromatic and cyclopropyl-substituted analogs, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₁NO₂ 177.20* -NO₂ (ortho), -CH₂C₃H₅ Steric hindrance, nitro-aryl conjugation
Nitrobenzene C₆H₅NO₂ 123.11 -NO₂ (monosubstituted) Simple nitroaromatic, high stability
2-Nitroaniline C₆H₆N₂O₂ 138.13 -NO₂ (ortho), -NH₂ (meta) Hydrogen bonding, dye precursor
1-(Cyclopropylsulfonyl)-2-nitrobenzene C₉H₉NO₄S 227.24 -NO₂ (ortho), -SO₂C₃H₅ Sulfonyl group enhances polarity
1-Cyclopropyl-2-methylbenzene C₁₀H₁₂ 132.21 -CH₃ (ortho), -C₃H₅ Non-polar, hydrocarbon framework
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O 162.23 -OCH₃ (para), -CH₂C₃H₅ Electron-donating methoxy group

*Calculated based on molecular formula.

Nitro-Substituted Analogs

  • Nitrobenzene (C₆H₅NO₂): A foundational nitroaromatic compound, nitrobenzene lacks additional substituents, making it less sterically hindered than this compound. Its electron-withdrawing nitro group directs electrophilic substitution to the meta position, whereas the cyclopropylmethyl group in the target compound may sterically hinder such reactions .
  • 2-Nitroaniline (C₆H₆N₂O₂): The presence of an amino (-NH₂) group introduces hydrogen-bonding capacity and reactivity in diazotization reactions, which are absent in the target compound. This makes 2-nitroaniline more suitable for dye synthesis compared to the cyclopropylmethyl analog .

Cyclopropyl-Substituted Analogs

  • The sulfonyl group also enhances thermal stability compared to the hydrocarbon-based cyclopropylmethyl chain.
  • 1-Cyclopropyl-2-methylbenzene : This compound lacks a nitro group, resulting in lower reactivity toward electrophiles. Its non-polar nature contrasts with the nitro group’s electron-withdrawing effects in the target compound.
  • 1-(Cyclopropylmethyl)-4-methoxybenzene : The para-methoxy group donates electrons via resonance, opposing the nitro group’s electron-withdrawing effects. This difference in electronic profiles could lead to divergent reactivity in substitution reactions.

Biological Activity

1-(Cyclopropylmethyl)-2-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention due to its diverse biological activities. The presence of the nitro group (–NO2) often enhances the compound's reactivity and biological profile, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C10H10N2O2
  • CAS Number : 120383-84-8
  • Molecular Weight : 190.20 g/mol

The biological activity of this compound is primarily attributed to the nitro group, which can participate in redox reactions within biological systems. Nitro compounds are known to induce oxidative stress, leading to cellular toxicity in various microorganisms, including bacteria and parasites. This property suggests potential applications in antimicrobial and antiparasitic therapies .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The nitro group contributes to the compound's ability to inhibit bacterial growth. Studies have shown that nitro compounds can effectively target various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .
  • Anticancer Properties : Research has indicated that derivatives of nitrobenzene compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results against melanoma, lung cancer, and leukemia .
  • Anti-inflammatory Effects : Some studies suggest that nitro-substituted compounds may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL. This highlights the potential of this compound as an antimicrobial agent in clinical settings.

Study 2: Anticancer Activity

In a screening of over 50 cancer cell lines, this compound demonstrated selective cytotoxicity towards ovarian and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its mechanism as a potential anticancer drug .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 5-15 µg/mL
AntimicrobialEscherichia coliMIC = 5-15 µg/mL
AnticancerOvarian Cancer CellsInduced apoptosis
AnticancerProstate Cancer CellsInduced apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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